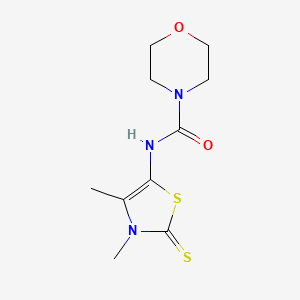![molecular formula C19H22FN5O2 B6030498 4-{6-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6030498.png)
4-{6-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{6-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine, also known as FL-morpholine, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of 4-{6-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholinee is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors involved in cellular processes. For example, 4-{6-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholinee has been shown to inhibit the activity of the enzyme histone deacetylase, which plays a role in regulating gene expression and is often overexpressed in cancer cells. By inhibiting histone deacetylase, 4-{6-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholinee can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-{6-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholinee has been shown to have a range of biochemical and physiological effects, depending on the specific disease or condition being studied. In cancer research, 4-{6-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholinee has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels that supply tumors), and enhance the immune response to cancer cells. In neurological disorders, 4-{6-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholinee has been shown to protect neurons from oxidative stress and inflammation, which can lead to cell death and neurodegeneration. In infectious diseases, 4-{6-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholinee has been shown to inhibit viral replication by targeting specific enzymes and receptors involved in viral entry and replication.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-{6-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholinee is its potential as a therapeutic agent in various diseases, as discussed above. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers. However, one limitation of 4-{6-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholinee is its limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of 4-{6-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholinee.
Orientations Futures
There are several potential future directions for research on 4-{6-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholinee. One area of interest is the development of 4-{6-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholinee derivatives with improved solubility and potency. Another area of interest is the investigation of 4-{6-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholinee in combination with other drugs or therapies, to determine potential synergistic effects. Additionally, further research is needed to fully understand the mechanism of action of 4-{6-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholinee and its potential applications in various diseases.
Méthodes De Synthèse
The synthesis of 4-{6-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholinee involves the reaction of 4-(4-fluorobenzoyl)pyrimidine with morpholine and triethylamine in the presence of a catalyst. The resulting product is purified through column chromatography to obtain the final product.
Applications De Recherche Scientifique
4-{6-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholinee has been studied for its potential as a therapeutic agent in various diseases, including cancer, neurological disorders, and infectious diseases. In cancer research, 4-{6-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholinee has been shown to inhibit the growth of cancer cells by targeting specific enzymes and receptors involved in cancer cell proliferation. In neurological disorders, 4-{6-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholinee has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. In infectious diseases, 4-{6-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholinee has been studied for its ability to inhibit the replication of viruses such as HIV and HCV.
Propriétés
IUPAC Name |
(4-fluorophenyl)-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2/c20-16-3-1-15(2-4-16)19(26)25-7-5-23(6-8-25)17-13-18(22-14-21-17)24-9-11-27-12-10-24/h1-4,13-14H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUBSFVZICTCMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B6030417.png)
![2-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)-4-methoxyphenol](/img/structure/B6030419.png)

![1-(diethylamino)-3-(2-methoxy-5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6030427.png)
![1-(5-methoxy-2-furoyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B6030437.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B6030447.png)
![6-cyclohexyl-3-(2-thienyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B6030459.png)
![5-[(5-chloro-2-methoxybenzoyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B6030462.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-furamide](/img/structure/B6030466.png)
![ethyl 5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6030473.png)
![N-(4-fluorophenyl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B6030482.png)
![4-(2-fluorophenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B6030485.png)
![2-(4-methoxyphenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6030490.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6030508.png)